GSK 650394

Catalog No.
S529489
CAS No.
890842-28-1
M.F
C25H22N2O2
M. Wt
382.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK 650394

CAS Number

890842-28-1

Product Name

GSK 650394

IUPAC Name

2-cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

InChI

InChI=1S/C25H22N2O2/c28-25(29)20-11-10-18(12-21(20)17-8-4-5-9-17)23-15-27-24-22(23)13-19(14-26-24)16-6-2-1-3-7-16/h1-3,6-7,10-15,17H,4-5,8-9H2,(H,26,27)(H,28,29)

InChI Key

WVSBGSNVCDAMCF-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

GSK 650394, GSK-650394, GSK650394

Canonical SMILES

C1CCC(C1)C2=C(C=CC(=C2)C3=CNC4=C3C=C(C=N4)C5=CC=CC=C5)C(=O)O

The exact mass of the compound 2-cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid is 382.16813 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. It belongs to the ontological category of phenylpyridine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GSK 650394 is a potent, small-molecule inhibitor of Serum/glucocorticoid-regulated kinase (SGK) isoforms, specifically SGK1 and SGK2, with IC50 values of 62 nM and 103 nM, respectively. [REFS-1, REFS-2] As a member of the AGC kinase family, SGK plays a critical role in signaling pathways downstream of PI3K, regulating processes such as ion transport, cell proliferation, and apoptosis. [2] This compound serves as a critical research tool for investigating SGK-specific functions, particularly in studies where distinguishing SGK activity from that of the closely related Akt kinases is essential for valid conclusions.

The SGK and Akt (PKB) kinase families share high sequence homology in their kinase domains and have similar substrate specificities, leading to significant overlap in downstream signaling. [1] Using a poorly selective inhibitor can result in ambiguous data, where observed effects cannot be definitively attributed to SGK inhibition alone. GSK 650394 offers a distinct advantage by providing a clear experimental window, displaying over 30-fold selectivity for SGK over Akt and other related kinases. This level of selectivity is crucial for accurately dissecting SGK-specific pathways and avoiding the confounding off-target effects that make less selective compounds, or even pan-PI3K/Akt pathway inhibitors, unsuitable for targeted SGK investigation.

High Potency: Low-Nanomolar Inhibition of SGK1 and SGK2

In a direct enzymatic activity-based scintillation proximity assay (SPA), GSK 650394 demonstrates potent inhibition of SGK1 and SGK2 with IC50 values of 62 nM and 103 nM, respectively. [REFS-1, REFS-2] This is substantially more potent than the commonly used in-class substitute EMD638683, which has a reported IC50 of 3 µM (3000 nM) for SGK1. [REFS-3, REFS-4]

Evidence DimensionEnzymatic Inhibition (IC50)
Target Compound Data62 nM (SGK1), 103 nM (SGK2)
Comparator Or BaselineEMD638683: 3000 nM (SGK1)
Quantified Difference~48-fold more potent against SGK1 than EMD638683
ConditionsIn vitro scintillation proximity assay (SPA) measuring kinase activity.

Higher potency allows for the use of lower concentrations in cellular assays, reducing the risk of off-target effects and improving the reliability of experimental results.

Critical Selectivity: Differentiating SGK from Akt Signaling

GSK 650394 exhibits greater than 30-fold selectivity for SGK over the highly homologous kinase Akt. This is a critical differentiator from broad pathway inhibitors like the Akt inhibitor MK-2206, which potently inhibits all three Akt isoforms (IC50s: 8-65 nM) but is not designed to inhibit SGK. [1] For researchers needing to isolate SGK-dependent effects, the selectivity of GSK 650394 is a prerequisite for generating unambiguous results.

Evidence DimensionKinase Selectivity (Fold-Difference)
Target Compound Data>30-fold selectivity for SGK over Akt
Comparator Or BaselineAkt Inhibitor (e.g., MK-2206): Designed to potently inhibit Akt, not SGK.
Quantified DifferenceQualitatively different mechanism of action and target profile.
ConditionsBiochemical kinase panel screening.

This selectivity ensures that observed biological effects are due to SGK inhibition, not confounding inhibition of the parallel Akt signaling cascade, a common pitfall in PI3K pathway research.

Proven Cellular Activity: Inhibition of SGK-Mediated Processes at Sub-Micromolar Concentrations

GSK 650394 demonstrates efficacy in cell-based assays, inhibiting SGK1-mediated epithelial sodium ion transport with an IC50 of 0.6 µM (600 nM). [1] It also inhibits androgen-stimulated growth in LNCaP prostate cancer cells with an IC50 of approximately 1 µM. [REFS-1, REFS-2] In contrast, the less potent SGK inhibitor EMD638683 requires a higher concentration of 3.35 µM to inhibit the phosphorylation of the SGK1 substrate NDRG1 in HeLa cells.

Evidence DimensionCellular Activity (IC50)
Target Compound Data0.6 µM (Epithelial Transport); ~1 µM (LNCaP cell growth)
Comparator Or BaselineEMD638683: 3.35 µM (NDRG1 phosphorylation)
Quantified Difference5.6-fold more potent in a cellular context compared to EMD638683.
ConditionsAldosterone-stimulated short-circuit current cellular assay (SCC) and LNCaP cell growth assay vs. NDRG1 phosphorylation assay.

This confirms the compound's cell permeability and effectiveness on its target in a biological context at concentrations that align with its high enzymatic potency, ensuring its utility for in-vitro research.

Dissecting SGK- vs. Akt-Specific Signaling in Cancer Models

Due to its >30-fold selectivity over Akt, GSK 650394 is the right choice for studies aiming to isolate the specific contribution of SGK1/2 to cell survival, proliferation, or therapy resistance, without the confounding effects of simultaneous Akt inhibition. [REFS-1, REFS-2]

Investigating SGK1's Role in Ion Channel Regulation and Hypertension

The demonstrated ability of GSK 650394 to potently inhibit SGK1-mediated epithelial ion transport at a sub-micromolar concentration (IC50 = 0.6 µM) makes it a suitable tool for research in renal physiology and hypertension where SGK1 is a key regulator. [1]

Probing SGK-Dependent Mechanisms in Hormone-Driven Cancers

GSK 650394 effectively inhibits androgen-stimulated growth in the LNCaP prostate cancer cell line. [1] Its high potency allows for precise probing of SGK's role downstream of hormonal signaling pathways in relevant cancer cell models.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

382.168127949 Da

Monoisotopic Mass

382.168127949 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

56887611DJ

Other CAS

890842-28-1

Wikipedia

Gsk-650394

Dates

Last modified: 08-15-2023
1: Su Y, Qadri SM, Cayabyab FS, Wu L, Liu L. Regulation of methylglyoxal-elicited leukocyte recruitment by endothelial SGK1/GSK3 signaling. Biochim Biophys Acta. 2014 Jul 5;1843(11):2481-2491. doi: 10.1016/j.bbamcr.2014.06.018. [Epub ahead of print] PubMed PMID: 25003317.
2: Zhang L, Liu J, Liu Y, Xu Y, Zhao X, Qian J, Sun B, Xing C. Fluvastatin inhibits the expression of fibronectin in human peritoneal mesothelial cells induced by high-glucose peritoneal dialysis solution via SGK1 pathway. Clin Exp Nephrol. 2014 Jun 20. [Epub ahead of print] PubMed PMID: 24942605.
3: Mattes C, Laube M, Thome UH. Rapid elevation of sodium transport through insulin is mediated by AKT in alveolar cells. Physiol Rep. 2014 Mar 20;2(3):e00269. doi: 10.1002/phy2.269. Print 2014. PubMed PMID: 24760523; PubMed Central PMCID: PMC4002249.
4: Isikbay M, Otto K, Kregel S, Kach J, Cai Y, Vander Griend DJ, Conzen SD, Szmulewitz RZ. Glucocorticoid receptor activity contributes to resistance to androgen-targeted therapy in prostate cancer. Horm Cancer. 2014 Apr;5(2):72-89. doi: 10.1007/s12672-014-0173-2. Epub 2014 Mar 11. PubMed PMID: 24615402.
5: Chatterjee S, Schmidt S, Pouli S, Honisch S, Alkahtani S, Stournaras C, Lang F. Membrane androgen receptor sensitive Na+/H+ exchanger activity in prostate cancer cells. FEBS Lett. 2014 May 2;588(9):1571-9. doi: 10.1016/j.febslet.2014.02.040. Epub 2014 Mar 4. PubMed PMID: 24607544.
6: Bradford D, Raghuram V, Wilson JL, Chou CL, Hoffert JD, Knepper MA, Pisitkun T. Use of LC-MS/MS and Bayes' theorem to identify protein kinases that phosphorylate aquaporin-2 at Ser256. Am J Physiol Cell Physiol. 2014 Jul 15;307(2):C123-39. doi: 10.1152/ajpcell.00377.2012. Epub 2014 Mar 5. PubMed PMID: 24598363; PubMed Central PMCID: PMC4101623.
7: Bomberger JM, Coutermarsh BA, Barnaby RL, Sato JD, Chapline MC, Stanton BA. Serum and glucocorticoid-inducible kinase1 increases plasma membrane wt-CFTR in human airway epithelial cells by inhibiting its endocytic retrieval. PLoS One. 2014 Feb 21;9(2):e89599. doi: 10.1371/journal.pone.0089599. eCollection 2014. PubMed PMID: 24586903; PubMed Central PMCID: PMC3931797.
8: Burgon J, Robertson AL, Sadiku P, Wang X, Hooper-Greenhill E, Prince LR, Walker P, Hoggett EE, Ward JR, Farrow SN, Zuercher WJ, Jeffrey P, Savage CO, Ingham PW, Hurlstone AF, Whyte MK, Renshaw SA. Serum and glucocorticoid-regulated kinase 1 regulates neutrophil clearance during inflammation resolution. J Immunol. 2014 Feb 15;192(4):1796-805. doi: 10.4049/jimmunol.1300087. Epub 2014 Jan 15. PubMed PMID: 24431232; PubMed Central PMCID: PMC3921102.
9: Liu J, Wu X, Liu Y, Xu Y, Huang Y, Xing C, Wang X. High-glucose-based peritoneal dialysis solution induces the upregulation of VEGF expression in human peritoneal mesothelial cells: The role of pleiotrophin. Int J Mol Med. 2013 Nov;32(5):1150-8. doi: 10.3892/ijmm.2013.1491. Epub 2013 Sep 12. PubMed PMID: 24042838.
10: Anacker C, Cattaneo A, Musaelyan K, Zunszain PA, Horowitz M, Molteni R, Luoni A, Calabrese F, Tansey K, Gennarelli M, Thuret S, Price J, Uher R, Riva MA, Pariante CM. Role for the kinase SGK1 in stress, depression, and glucocorticoid effects on hippocampal neurogenesis. Proc Natl Acad Sci U S A. 2013 May 21;110(21):8708-13. doi: 10.1073/pnas.1300886110. Epub 2013 May 6. PubMed PMID: 23650397; PubMed Central PMCID: PMC3666742.
11: Peng HY, Chen GD, Lai CY, Hsieh MC, Lin TB. Spinal serum-inducible and glucocorticoid-inducible kinase 1 mediates neuropathic pain via kalirin and downstream PSD-95-dependent NR2B phosphorylation in rats. J Neurosci. 2013 Mar 20;33(12):5227-40. doi: 10.1523/JNEUROSCI.4452-12.2013. PubMed PMID: 23516288.
12: Alamares-Sapuay JG, Martinez-Gil L, Stertz S, Miller MS, Shaw ML, Palese P. Serum- and glucocorticoid-regulated kinase 1 is required for nuclear export of the ribonucleoprotein of influenza A virus. J Virol. 2013 May;87(10):6020-6. doi: 10.1128/JVI.01258-12. Epub 2013 Mar 13. PubMed PMID: 23487453; PubMed Central PMCID: PMC3648197.
13: Peng HY, Chen GD, Hsieh MC, Lai CY, Huang YP, Lin TB. Spinal SGK1/GRASP-1/Rab4 is involved in complete Freund's adjuvant-induced inflammatory pain via regulating dorsal horn GluR1-containing AMPA receptor trafficking in rats. Pain. 2012 Dec;153(12):2380-92. doi: 10.1016/j.pain.2012.08.004. Epub 2012 Sep 11. PubMed PMID: 22980744.
14: Borst O, Schmidt EM, Münzer P, Schönberger T, Towhid ST, Elvers M, Leibrock C, Schmid E, Eylenstein A, Kuhl D, May AE, Gawaz M, Lang F. The serum- and glucocorticoid-inducible kinase 1 (SGK1) influences platelet calcium signaling and function by regulation of Orai1 expression in megakaryocytes. Blood. 2012 Jan 5;119(1):251-61. doi: 10.1182/blood-2011-06-359976. Epub 2011 Oct 26. PubMed PMID: 22031864.
15: Thomas SV, Kathpalia PP, Rajagopal M, Charlton C, Zhang J, Eaton DC, Helms MN, Pao AC. Epithelial sodium channel regulation by cell surface-associated serum- and glucocorticoid-regulated kinase 1. J Biol Chem. 2011 Sep 16;286(37):32074-85. doi: 10.1074/jbc.M111.278283. Epub 2011 Jul 22. PubMed PMID: 21784856; PubMed Central PMCID: PMC3173222.
16: Mansley MK, Wilson SM. Effects of nominally selective inhibitors of the kinases PI3K, SGK1 and PKB on the insulin-dependent control of epithelial Na+ absorption. Br J Pharmacol. 2010 Oct;161(3):571-88. doi: 10.1111/j.1476-5381.2010.00898.x. PubMed PMID: 20880397; PubMed Central PMCID: PMC2990156.
17: Sherk AB, Frigo DE, Schnackenberg CG, Bray JD, Laping NJ, Trizna W, Hammond M, Patterson JR, Thompson SK, Kazmin D, Norris JD, McDonnell DP. Development of a small-molecule serum- and glucocorticoid-regulated kinase-1 antagonist and its evaluation as a prostate cancer therapeutic. Cancer Res. 2008 Sep 15;68(18):7475-83. doi: 10.1158/0008-5472.CAN-08-1047. PubMed PMID: 18794135; PubMed Central PMCID: PMC2562281.

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